molecular formula C32H60N2O4 B14554461 N,N'-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide) CAS No. 61796-73-4

N,N'-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide)

Cat. No.: B14554461
CAS No.: 61796-73-4
M. Wt: 536.8 g/mol
InChI Key: YVOZKEKAOKRNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide): is a chemical compound with the molecular formula C32H60N2O4 It is known for its complex structure, which includes multiple functional groups such as amides and ethers

Properties

CAS No.

61796-73-4

Molecular Formula

C32H60N2O4

Molecular Weight

536.8 g/mol

IUPAC Name

N-[3-[4-[3-(undec-10-enoylamino)propoxy]butoxy]propyl]undec-10-enamide

InChI

InChI=1S/C32H60N2O4/c1-3-5-7-9-11-13-15-17-23-31(35)33-25-21-29-37-27-19-20-28-38-30-22-26-34-32(36)24-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-30H2,(H,33,35)(H,34,36)

InChI Key

YVOZKEKAOKRNEI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NCCCOCCCCOCCCNC(=O)CCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide) typically involves the reaction of butane-1,4-diol with 3-chloropropanol to form an intermediate. This intermediate is then reacted with undec-10-enoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the production of polymers and as a surfactant in various formulations.

Mechanism of Action

The mechanism by which N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide) exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide)
  • N,N’-[Decane-1,10-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide)
  • N,N’-[Hexane-1,6-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide)

Uniqueness

N,N’-[Butane-1,4-diylbis(oxypropane-3,1-diyl)]di(undec-10-enamide) is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and its potential for various applications make it a compound of significant interest in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.